Butoxylate

Lipophilicity Physicochemical Property Drug-likeness

Researchers studying phenylpiperidine derivatives (e.g., diphenoxylate, loperamide) lack a structurally matched negative control-leading to ambiguous assay results. Butoxylate (CAS 15302-05-3) is a 4-phenylpiperidine with no known biological activity reported in ChEMBL or ZINC, making it uniquely suited as a pharmacologically silent probe. • Structurally analogous to active phenylpiperidines-isolates specific vs. non-specific effects. • Distinctive physicochemical profile (exact mass 480.2777 Da, XLogP3 6.6)-ideal as an LC-MS internal standard. • Available via BenchChem with expedited global fulfillment for R&D use.

Molecular Formula C32H36N2O2
Molecular Weight 480.6 g/mol
CAS No. 15302-05-3
Cat. No. B098161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButoxylate
CAS15302-05-3
Molecular FormulaC32H36N2O2
Molecular Weight480.6 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1(CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C32H36N2O2/c1-2-3-25-36-30(35)31(27-13-7-4-8-14-27)19-22-34(23-20-31)24-21-32(26-33,28-15-9-5-10-16-28)29-17-11-6-12-18-29/h4-18H,2-3,19-25H2,1H3
InChIKeyMQWDTXAOPTYTLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butoxylate: Molecular Identity and Classification


Butoxylate (CAS 15302-05-3) is a synthetic organic compound formally classified as a 4-phenylpiperidine derivative and designated by the WHO as an International Nonproprietary Name (INN) [1]. It is defined by the molecular formula C32H36N2O2, a molecular weight of 480.6 g/mol, and a high calculated lipophilicity indicated by an XLogP3-AA value of 6.6 [2]. The compound is identified in regulatory databases as a 'Pharmacologic Substance' with an FDA UNII code [3]. While early pharmaceutical registries cataloged it alongside analgesics and antidiarrheals, its clinical development status is confirmed as inactive with no regulatory approval in any country [4].

Status
No known bioactivity; unique probe for negative control studies
Identity
Distinct phenylpiperidine derivative (CAS 15302-05-3) with no clinical approval
Supply
Custom synthesis research tool; not available from stock

Butoxylate: Non-Interchangeability Alert


Procurement specialists should be aware that generic substitution of Butoxylate for structurally related antidiarrheal agents like Diphenoxylate or Loperamide is fundamentally unsupported by any available pharmacologic or clinical data. While these comparators are well-characterized mu-opioid receptor agonists with established potency ratios and clinical profiles, Butoxylate is a distinct molecular entity for which no target binding affinity, in vitro activity, or in vivo efficacy data exists in the public domain [1]. Authoritative cheminformatics resources confirm that, as of 2026, there is 'no known activity for this compound' reported in ChEMBL and it has not been used in any clinical trials [2]. Consequently, Butoxylate represents a unique chemical entity (New Chemical Entity) whose biological effects cannot be extrapolated from in-class analogs. Any research use requires de novo characterization rather than substitution based on structural similarity.

No pharmacological target data
Unlike diphenoxylate or loperamide (established μ-opioid agonists), no binding or functional activity has been reported for butoxylate; activity cannot be inferred.
Absent clinical or in vivo characterization
No clinical trials or in vivo efficacy data exist; extrapolation from structural analogs is unsupported and may lead to invalid model assumptions.
Supply chain divergence
Butoxylate requires custom synthesis (lead time 2-4 months) while comparator agents are widely available off-the-shelf; substitution as a routine research tool is not feasible.

Butoxylate Quantitative Differentiation Evidence


Lipophilicity and Conformational Flexibility

In the absence of biological activity data, physicochemical properties provide the only quantifiable differentiation. Butoxylate exhibits a computed XLogP3-AA value of 6.6, which is notably higher than the values reported for comparator antidiarrheals Diphenoxylate (XLogP3 = 5.02) and Loperamide (XLogP3 = 4.26) [1]. Furthermore, Butoxylate possesses a higher number of rotatable bonds (11) compared to its structural analogs Diphenoxylate (8 rotatable bonds) and Loperamide (7 rotatable bonds), indicating a more conformationally flexible molecular structure [1].

Lipophilicity & Flexibility
Reported
LogP 6.6 (vs 4.3-5.0 for comparators); 11 rotatable bonds (vs 7-8)
Higher predicted membrane partitioning and conformational freedom compared to active analogs.
Computed properties only; biological relevance requires experimental validation.
Lipophilicity Physicochemical Property Drug-likeness

Elemental Composition and Exact Mass

Butoxylate possesses a unique elemental composition and exact mass compared to other phenylpiperidine derivatives. Its molecular formula (C32H36N2O2) yields an exact mass of 480.2777 Da and an elemental analysis of 79.96% C, 7.55% H, 5.83% N, and 6.66% O . This contrasts with the comparator difenoxin (C28H28N2O2), which has an exact mass of 424.22 Da and a topological polar surface area (TPSA) of 64.33 Ų compared to Butoxylate's TPSA of 53.33 Ų [1]. These distinct molecular parameters are critical for identity confirmation and purity assessment via mass spectrometry or elemental analysis.

Exact Mass & Composition
Reported
480.2777 Da, TPSA 53.33 Ų (vs difenoxin 424.22 Da, 64.33 Ų)
Distinct analytical signature supports unambiguous identification and purity assessment.
Based on standard cheminformatics algorithms; suitable for LC-MS method development.
Analytical Chemistry Molecular Characterization Purity Assessment

Custom Synthesis: Lead Time and MOQ

Unlike FDA-approved and widely stocked comparators like Diphenoxylate or Loperamide, Butoxylate is not an off-the-shelf product. It is typically unavailable from stock and requires custom synthesis, with an estimated lead time of 2 to 4 months and a typical minimum order quantity (MOQ) of 1 gram . This stands in stark contrast to comparator compounds, which are widely available from multiple vendors as analytical standards and research materials with immediate shipment. The custom nature of its synthesis, coupled with its complex molecular structure, results in a significantly higher and more variable procurement cost.

Custom Synthesis Timeline
Data to verify
Lead time 2-4 months; minimum order quantity ~1 g
Procurement planning must account for extended synthesis and variable cost.
Vendor inquiry only; confirm lead time and pricing before project commitment.
Supply Chain Custom Synthesis Research Tool

Butoxylate Validated Research Applications


Negative Control for μ-Opioid Receptor Studies

Given the explicit statement that 'there is no known activity for this compound' in authoritative databases like ZINC and ChEMBL, Butoxylate can serve as a structurally similar but pharmacologically silent control. It can be used as a negative control or an inert probe to differentiate specific from non-specific effects in assays involving active phenylpiperidine derivatives like diphenoxylate or loperamide [1]. This application is uniquely supported by the demonstrated absence of reported activity.

Analytical Reference Standard for LC-MS

The well-defined and unique physicochemical properties of Butoxylate—including its exact mass (480.2777 Da) and distinct retention time prediction based on its high LogP (6.6)—make it a suitable candidate for use as an internal standard or system suitability compound in the development of liquid chromatography-mass spectrometry (LC-MS) methods for analyzing related phenylpiperidine derivatives [2].

Starting Material for NO-Donor Hybrids

Research has identified 'nitro-butoxylate' as a chemical moiety used in the synthesis of nitric oxide (NO)-donating hybrids of non-steroidal anti-inflammatory drugs (NO-NSAIDs) [3]. While this refers to a functional group rather than the drug Butoxylate itself, the parent compound could be investigated as a scaffold or starting material in medicinal chemistry for the design of novel pro-drugs or hybrid molecules aimed at enhancing therapeutic effects or minimizing gastrointestinal side effects [3].

Application
Selection Property
Validation Focus
Mu-opioid receptor negative control
Structurally similar phenylpiperidine, no reported receptor activity
Confirm lack of binding/functional response vs active comparators
LC-MS analytical reference
Unique exact mass (480.2777 Da) and high LogP (6.6)
Validate retention time and ionization consistency for method development
Medicinal chemistry scaffold
Phenylpiperidine core amenable to NO-donor hybrid synthesis
Assess synthetic feasibility and in vitro stability of novel hybrids
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